3-Methyl-2,4-nonanedione-8,8,9,9-d4
Description
Properties
CAS No. |
1394230-24-0 |
|---|---|
Molecular Formula |
C10H14D4O2 |
Molecular Weight |
174.28 |
Purity |
95% min. |
Synonyms |
3-Methyl-2,4-nonanedione-8,8,9,9-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
Key Observations :
- Deuterated vs. Non-Deuterated Compounds: The deuterated diketone offers distinct advantages in analytical chemistry, such as sharper NMR signals and reduced metabolic interference compared to non-deuterated analogs like 3-methyl-2(5H)-furanone .
- Functional Group Impact: Nitrile-containing compounds (e.g., 3-Methyl-2(3)-nonenenitrile) are restricted due to safety concerns, whereas diketones and furanones are explored for therapeutic or industrial applications .
Key Observations :
Pharmaceutical Development
- Enzyme Inhibition: Dioxo-pyrimidine analogs (e.g., 2-({6-[(3R)-3-aminopiperidin-1-yl]-...benzonitrile) show promise as DPP-4 inhibitors with binding energies comparable to sitagliptin (−330.8 kJ/mol) .
- Marine Bioactives: (2Z,4E)-3-methyl-2,4-decadienoic acid and related alkaloids from Microbulbifer spp. are under investigation for novel antibiotic properties .
Analytical Chemistry
- Isotopic Tracers : The deuterated diketone’s stability makes it ideal for tracking metabolic pathways or protein interactions via NMR .
Preparation Methods
Molecular Characteristics
This compound is a β-diketone derivative featuring deuterium atoms at the 8th and 9th carbon positions. Its molecular formula is C₁₀H₁₄D₄O₂ , with a molecular weight of 174.278 g/mol . The non-deuterated analog (CAS: 113486-29-6) shares the same carbon skeleton but lacks isotopic substitution, resulting in a molecular weight of 170.22 g/mol . The deuterated variant’s stability and reactivity are influenced by the isotopic effect, which slightly alters bond dissociation energies and reaction kinetics compared to its protiated counterpart.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄D₄O₂ | |
| Molecular Weight | 174.278 g/mol | |
| Assay Purity | ≥95% | |
| Solubility (Water) | 1.32 g/L (non-deuterated form) |
Synthetic Routes for this compound
Catalytic Oxidation of Deuterated Cycloalkanes
A pivotal method for synthesizing β-diketones involves the oxidation of cyclic hydrocarbons. The patent EP0824962A1 describes an oxidation catalyst system comprising N-hydroxyphthalimide (NHPI) and a co-catalyst (e.g., manganese acetate), which enables efficient oxidation of cycloalkanes to diketones under mild conditions. For the deuterated compound, this process would utilize 8,8,9,9-tetradeutero-3-methylnonane as the substrate.
Mechanistic Insights :
-
NHPI acts as a radical initiator, abstracting hydrogen (or deuterium) from the cycloalkane to form a carbon-centered radical.
-
Oxygen insertion at the 2nd and 4th positions generates the diketone backbone, with deuterium retention at the 8th and 9th positions due to the kinetic isotope effect.
-
The co-catalyst enhances reaction rates by facilitating electron transfer, achieving conversions exceeding 80% in model systems.
Reaction Conditions :
-
Temperature: 60–80°C
-
Pressure: Ambient (air or O₂)
-
Solvent: Acetic acid or deuterated acetone
-
Catalyst Loading: 5 mol% NHPI, 2 mol% Mn(OAc)₂
Deuterium Incorporation via Isotopic Exchange
Deuterium labeling at specific positions often requires post-synthetic modification. A two-step approach involves:
-
Synthesis of non-deuterated 3-methyl-2,4-nonanedione via Claisen condensation of ethyl acetoacetate and pentanoyl chloride.
-
Deuterium exchange at the 8th and 9th carbons using deuterated reagents (e.g., D₂O in acidic conditions or LiAlD₄ reduction of ketone intermediates).
Challenges :
-
Selective deuteration without side reactions at other positions demands stringent control of pH and temperature.
-
The use of deuterated solvents (e.g., CD₃OD) minimizes proton contamination during exchange.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium incorporation is confirmed by the absence of proton signals at δ 0.9–1.1 ppm (C8 and C9 positions) in the ¹H NMR spectrum . The ²H NMR spectrum exhibits distinct quartets for the deuterated methyl groups, with coupling constants (JHD) of ~2 Hz.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the deuterated compound shows a molecular ion peak at m/z 174.278 , consistent with the theoretical mass. Fragmentation patterns reveal losses of D₂O (20 Da) and CO (28 Da), characteristic of β-diketones.
Industrial and Research Applications
Isotopic Tracing in Metabolic Studies
The deuterated diketone serves as a stable isotope tracer in lipid metabolism research , enabling precise tracking of fatty acid oxidation pathways without radioactive labels.
Limitations in Scalability
Despite its utility, industrial-scale production faces hurdles:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-Methyl-2,4-nonanedione-8,8,9,9-d4 with high isotopic purity, and how can they be addressed?
- Methodological Answer : Deuterated diketones require precise isotopic labeling at specific positions. For this compound, deuteration at the 8,8,9,9 positions demands controlled exchange reactions using deuterated solvents (e.g., D₂O or DCl) under inert conditions. Techniques like NMR (¹H and ²H) and high-resolution mass spectrometry (HRMS) are critical for verifying isotopic purity . Intermediate purification via column chromatography with deuterated eluents (e.g., CD₃OD) minimizes proton contamination.
Q. Which analytical techniques are most reliable for characterizing deuterated diketones in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is recommended for detecting low-abundance deuterated species. For structural confirmation, 2D NMR (e.g., HSQC, HMBC) resolves isotopic shifts and coupling patterns. Isotopic ratio mass spectrometry (IRMS) quantifies deuterium incorporation efficiency, while FT-IR identifies functional groups (e.g., diketone C=O stretches at ~1700 cm⁻¹) .
Q. How does isotopic labeling influence the stability of this compound under varying storage conditions?
- Methodological Answer : Deuterated compounds are sensitive to proton exchange. Stability studies should include accelerated degradation tests (40°C/75% RH) with periodic analysis via LC-MS. Storage in amber vials under argon at -20°C minimizes deuterium loss. Comparative studies with non-deuterated analogs (e.g., 3-Methyl-2,4-nonanedione) reveal isotopic effects on hydrolysis rates .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in kinetic isotope effects (KIEs) observed in deuterated diketone reactions?
- Methodological Answer : Contradictory KIEs often arise from competing mechanistic pathways (e.g., proton tunneling vs. steric effects). Dual-temperature kinetic studies (e.g., 25°C vs. 50°C) combined with computational modeling (DFT or MD simulations) isolate isotopic contributions. For this compound, focus on β-diketone tautomerism and deuterium’s impact on reaction intermediates .
Q. How can deuterated diketones be applied in tracing metabolic pathways in plant or microbial systems?
- Methodological Answer : Isotopic tracing requires incorporation of this compound into biological systems (e.g., microbial cultures or plant tissues). Post-exposure, extract samples using deuterated solvents (e.g., CDCl₃) and analyze via LC-HRMS to identify deuterium-retaining metabolites. Compare with non-deuterated controls to distinguish endogenous vs. exogenous pathways .
Q. What are the limitations of using deuterated diketones in photostability studies, and how can they be mitigated?
- Methodological Answer : Deuterium’s mass difference alters UV absorption profiles. Conduct UV-Vis spectroscopy under standardized light sources (e.g., 365 nm LED) to assess photodegradation. Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. Use quartz cuvettes and inert atmospheres to isolate isotopic effects from environmental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
